DBCO-NHCO-PEG12-biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

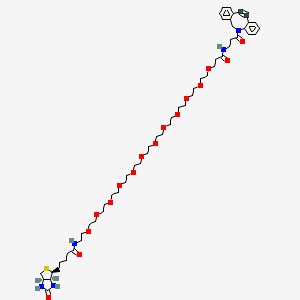

C55H83N5O16S |

|---|---|

Poids moléculaire |

1102.3 g/mol |

Nom IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C55H83N5O16S/c61-51(12-6-5-11-50-54-48(44-77-50)58-55(64)59-54)57-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-16-52(62)56-17-15-53(63)60-43-47-9-2-1-7-45(47)13-14-46-8-3-4-10-49(46)60/h1-4,7-10,48,50,54H,5-6,11-12,15-44H2,(H,56,62)(H,57,61)(H2,58,59,64)/t48-,50-,54-/m0/s1 |

Clé InChI |

GIBHXHXUJIVMNR-VMYZTKCFSA-N |

SMILES isomérique |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

SMILES canonique |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of DBCO-NHCO-PEG12-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG12-biotin is a heterobifunctional linker that plays a crucial role in the field of bioconjugation, enabling the precise and stable connection of molecules for a wide range of applications in research, diagnostics, and therapeutics.[1][2][3] This guide delves into the core mechanism of this versatile reagent, breaking down the function of its three key components: the Dibenzocyclooctyne (DBCO) group, the Polyethylene Glycol (PEG) spacer, and the biotin (B1667282) moiety. We will explore the kinetics of the reactions it facilitates, provide detailed experimental protocols, and visualize its mechanism of action through structured diagrams.

Molecular Structure and Functional Components

This compound is comprised of three distinct functional units, each contributing to its overall utility:

-

Dibenzocyclooctyne (DBCO): This is a highly strained cyclooctyne (B158145) that is the reactive handle for "click chemistry."[4][5] Specifically, it participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that allows for the covalent labeling of azide-containing molecules without the need for a cytotoxic copper catalyst.[6][7][8][9] The inherent ring strain of the DBCO group is the driving force for this rapid and highly specific reaction.[8]

-

Polyethylene Glycol (PEG) Spacer (PEG12): The 12-unit PEG linker serves multiple purposes. It increases the overall hydrophilicity and water solubility of the molecule and any conjugate it forms.[10][11][][13][14] This PEG spacer also provides a flexible chain that reduces steric hindrance between the conjugated molecules, ensuring that their biological activity is maintained.[15]

-

Biotin: A water-soluble B-complex vitamin, biotin exhibits an extraordinarily high binding affinity for avidin (B1170675) and streptavidin proteins.[16][17][18] This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[14]

The combination of these three components in a single molecule allows for a two-step "click-and-capture" or "click-and-detect" workflow. First, the DBCO group is used to covalently attach the linker to an azide-modified target molecule. Subsequently, the biotin tag can be used for affinity capture, immobilization, or detection using avidin or streptavidin-based systems.[3]

Mechanism of Action: A Two-Fold Process

The functionality of this compound is realized through two independent yet complementary processes:

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The primary conjugation step involves the reaction of the DBCO group with an azide-functionalized molecule. This reaction proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.[7][9] A key advantage of SPAAC is its bioorthogonality, meaning it can occur in complex biological environments, such as within living cells, without interfering with native biochemical processes.[6]

-

Biotin-Avidin/Streptavidin Recognition: Following the covalent conjugation via SPAAC, the terminal biotin moiety is available to bind to avidin or streptavidin. This interaction is one of the strongest known non-covalent biological interactions, characterized by a very low dissociation constant (Kd).[16][17] This allows for the highly specific and robust capture, purification, or detection of the now biotinylated target molecule.

Quantitative Data

The efficiency of the processes involving this compound can be understood through their reaction kinetics.

Table 1: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Cyclooctyne Reagent | Second-Order Rate Constant (k) with Benzyl Azide (B81097) (M⁻¹ s⁻¹) | Notes |

| DIBAC/DBCO | 0.1 - 1.0 | Commonly used for intracellular experiments due to a good balance of reactivity and stability.[19] |

| BCN | ~0.01 | Known for its balance of high reactivity and small size.[4] |

| DIBO | ~0.01 | Exhibits fast reaction rates and is among the most stable cyclooctynes.[4] |

| BARAC | >1.0 | Possesses better kinetics but can be unstable.[19] |

| TMTH | >1.0 | Exhibits faster kinetics but is often too unstable for many applications.[19] |

Data compiled from various sources and represents typical ranges. Actual rates can be influenced by solvent, temperature, and the specific azide reaction partner.

Table 2: Kinetics of Biotin-Avidin/Streptavidin Interaction

| Interacting Pair | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Dissociation Constant (K_D) (M) |

| Biotin - Avidin (solution) | ~5.3 x 10⁶ | ~6.23 | ~10⁻¹⁵ |

| Biotin - Streptavidin (solution) | 10⁵ - 10⁷ | - | ~10⁻¹⁴ |

| Biotinylated Oligonucleotide - Immobilized Avidin | - | - | ~7 x 10⁻¹² |

Kinetic parameters can vary based on whether the components are in solution or immobilized on a surface, as well as the specific experimental conditions.[16][17][20]

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)

-

Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Ensure the azide-modified protein is at a known concentration in the reaction buffer.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time and temperature may need to be determined empirically.

-

-

Removal of Excess Reagent:

-

Remove the unreacted this compound using a desalting column, dialysis, or spin filtration, exchanging the buffer with a suitable storage buffer.

-

-

Confirmation of Labeling:

-

Confirm the incorporation of biotin using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.

-

Protocol 2: Affinity Capture of a Biotinylated Protein using Streptavidin-Coated Beads

Materials:

-

Protein labeled with this compound

-

Streptavidin-coated magnetic or agarose (B213101) beads

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a buffer containing a high concentration of free biotin)

Methodology:

-

Bead Preparation:

-

Wash the streptavidin-coated beads with the Binding/Wash Buffer according to the manufacturer's instructions to remove any storage buffer.

-

-

Binding:

-

Incubate the biotinylated protein solution with the washed streptavidin beads for 30-60 minutes at room temperature with gentle mixing.

-

-

Washing:

-

Separate the beads from the supernatant (using a magnet for magnetic beads or centrifugation for agarose beads).

-

Wash the beads 3-5 times with the Binding/Wash Buffer to remove any non-specifically bound proteins.

-

-

Elution (Optional):

-

To elute the captured protein, incubate the beads with an appropriate Elution Buffer. Note that due to the strength of the biotin-streptavidin interaction, harsh denaturing conditions are often required for elution. For applications where the native protein is needed, competitive elution with a high concentration of free biotin can be attempted, though it may be inefficient.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Experimental workflow using this compound.

References

- 1. purepeg.com [purepeg.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DBCO-NH-PEG12-Biotin | CAS: 2621391-31-7 | AxisPharm [axispharm.com]

- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 5. DBCO PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 9. EZ-Link Biotin-PEG12-DBCO | LabX.com [labx.com]

- 10. PEGylation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 13. PEGylation - Bio-Synthesis, Inc. [biosyn.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. vectorlabs.com [vectorlabs.com]

- 16. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 17. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. researchgate.net [researchgate.net]

- 20. Kinetics and thermodynamics of biotinylated oligonucleotide probe binding to particle-immobilized avidin and implications for multiplexing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DBCO-NHCO-PEG12-biotin: Structure, Function, and Applications

This technical guide provides a comprehensive overview of the structure, function, and applications of DBCO-NHCO-PEG12-biotin, a heterobifunctional linker molecule integral to advancements in bioconjugation, proteomics, and targeted drug delivery. Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, reaction kinetics, and stability, alongside detailed experimental protocols and workflow visualizations.

Core Structure and Functional Components

This compound is a precisely engineered molecule that integrates three key functional moieties: a Dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) molecule. Each component confers distinct and synergistic properties, making it a versatile tool in biological research.

-

Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free click chemistry. It undergoes a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules. This reaction proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems[1][2].

-

Polyethylene Glycol (PEG12) Spacer: The 12-unit PEG linker is a hydrophilic chain that serves multiple purposes. It significantly enhances the aqueous solubility of the entire molecule and any conjugate it forms. Furthermore, the PEG spacer reduces steric hindrance between the conjugated biomolecules, improving accessibility for binding events[3][4]. The length of the PEG chain can be critical in optimizing the pharmacokinetic properties of bioconjugates, such as in targeted drug delivery[5].

-

Biotin: A small, naturally occurring vitamin, biotin exhibits an extraordinarily high and specific affinity for the proteins avidin (B1170675) and streptavidin. This robust and near-covalent interaction is widely exploited for detection, purification, and immobilization of biotinylated molecules[6][7].

The combination of these three components in a single molecule allows for a powerful two-step approach in various experimental designs: first, the covalent and specific attachment to an azide-modified target via click chemistry, and second, the highly specific and strong non-covalent capture or detection using streptavidin-based systems.

Quantitative Data

The performance and reliability of this compound in experimental settings are underpinned by its chemical and physical properties. The following tables summarize key quantitative data related to its structure, reactivity, and stability.

| Property | Value | Reference |

| Molecular Formula | C₅₅H₈₃N₅O₁₆S | [6] |

| Molecular Weight | 1102.34 g/mol | [3] |

| Purity | Typically >95% | [3] |

| Solubility | Soluble in DMSO, DMF, Methanol, Methylene Chloride | [4] |

Table 1: Physicochemical Properties of this compound

| Parameter | Value | Conditions | Reference |

| DBCO-Azide Reaction Rate Constant (k₂) | ~1 M⁻¹s⁻¹ | Varies with azide (B81097) structure and solvent | N/A |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ M | Physiological conditions | N/A |

Table 2: Reaction Kinetics and Binding Affinity

| pH | Temperature (°C) | Time (hours) | Remaining Integrity | Notes |

| 5.0 | 25 | 24 | 85-90% | Potential for slow acid-mediated degradation of the DBCO group. |

| 7.4 (PBS) | 4 | 48 | >95% | Optimal for short-term storage of working solutions. |

| 7.4 (PBS) | 25 | 24 | 90-95% | Good stability for typical room temperature reactions. |

| 7.4 (PBS) | 37 | 24 | 80-85% | Increased temperature can accelerate degradation. |

| 8.5 | 25 | 24 | 90-95% | Generally stable. |

Table 3: Stability of the DBCO Moiety in Aqueous Solutions (Data is illustrative for a similar DBCO-PEG linker and should be used as a guideline).

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol for Labeling Azide-Modified Antibodies

This protocol describes the biotinylation of an antibody that has been pre-functionalized with an azide group.

Materials:

-

Azide-modified antibody (in an amine-free buffer such as PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Reaction Setup: In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL.

-

Initiate the Click Reaction: Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove the excess, unreacted this compound using a desalting column according to the manufacturer's instructions.

-

Characterization (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

-

Storage: Store the biotinylated antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol for Pull-Down Assay of an Azide-Tagged Bait Protein

This protocol outlines the capture of an azide-modified "bait" protein and its interacting "prey" proteins from a cell lysate.

Materials:

-

Cell lysate containing the azide-tagged bait protein

-

This compound

-

Anhydrous DMSO

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of salt and/or detergent)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

Procedure:

-

Labeling of Bait Protein:

-

To the cell lysate, add a final concentration of 100-200 µM of this compound from a 10 mM stock in DMSO.

-

Incubate for 1-2 hours at room temperature with gentle rotation to allow for the click reaction.

-

-

Preparation of Streptavidin Beads:

-

Wash the streptavidin magnetic beads three times with an appropriate wash buffer according to the manufacturer's protocol.

-

-

Capture of Biotinylated Bait Protein:

-

Add the biotinylated cell lysate to the washed streptavidin beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of the biotinylated bait protein to the beads.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include a low salt buffer, a high salt buffer, and a final wash with a low salt buffer.

-

-

Elution:

-

Elute the captured proteins from the beads by resuspending them in an elution buffer. For analysis by SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is effective. For mass spectrometry analysis, on-bead digestion with trypsin can be performed.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the prey protein. For identification of unknown interacting partners, mass spectrometry is the method of choice.

-

Visualizations

Experimental Workflow: Pull-Down Assay for Protein-Protein Interaction Studies

Caption: Workflow for a pull-down assay using this compound to identify protein-protein interactions.

Representative Signaling Pathway: EGFR Signaling and its Investigation

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. This compound can be a valuable tool to study the protein-protein interactions within this pathway. For instance, an azide-modified EGFR could be used as bait to pull down its interacting partners under different cellular conditions.

Caption: A simplified diagram of the EGFR signaling pathway, a common target for studies involving protein-protein interactions.

References

- 1. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purepeg.com [purepeg.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotin-PEG 12-DBCO, 2621391-31-7 | BroadPharm [broadpharm.com]

- 6. DBCO-PEG-Biotin | Biopharma PEG [biochempeg.com]

- 7. calpaclab.com [calpaclab.com]

A Technical Guide to DBCO-NHCO-PEG12-biotin for Copper-Free Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

DBCO-NHCO-PEG12-biotin is a key reagent in copper-free click chemistry, a type of bioorthogonal ligation that enables the covalent bonding of molecules in complex biological environments without the need for cytotoxic metal catalysts.[1] The core principle of this reaction is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction occurs between a strained cyclooctyne, in this case, dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[2][3] The high ring strain of the DBCO group is the driving force of the reaction, allowing it to proceed efficiently at physiological temperatures.[4]

The this compound molecule is comprised of three key components:

-

DBCO (Dibenzocyclooctyne): This is the reactive group that participates in the SPAAC reaction with an azide (B81097). DBCO is one of the most reactive cyclooctynes used for this purpose, known for its stability and high reaction rates.[5][6]

-

Biotin (B1667282): This is a high-affinity ligand for streptavidin, avidin, and related proteins.[7] This property allows for the specific detection, purification, or immobilization of the labeled molecule.

-

PEG12 (Polyethylene Glycol, 12 units): This is a flexible, hydrophilic spacer arm. The PEG spacer enhances the solubility of the entire molecule in aqueous buffers, reduces aggregation, minimizes steric hindrance, and can decrease immunogenicity.[8][9][10][] The PEG12 linker provides an extended spacer to improve the accessibility of the biotin moiety for binding to streptavidin.[12]

The reaction is characterized by its high efficiency, selectivity, and biocompatibility, as it does not interfere with native biological processes.[13][14] The resulting triazole linkage is highly stable.[2]

Quantitative Data

The kinetics of the DBCO-azide reaction are a critical aspect of its utility. The reaction rate is influenced by factors such as the specific azide, buffer composition, pH, and temperature.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k) | 0.18–1.22 M⁻¹s⁻¹ | Reaction with various azides in different buffers (PBS, HEPES) at pH 5-10 and 25-37°C. | [15] |

| Reaction Time | 2-17 hours | Dependent on the concentration of reactants and the specific azide used. Reactions are typically incubated at room temperature or 4°C. | [2][16][17] |

| Conjugation Efficiency | Virtually quantitative | With a slight excess of one reagent, the reaction can proceed to near completion. | [2][17] |

| Effect of PEG Linker | ~31% increase in reaction rate | Comparison of DBCO-modified antibodies with and without a PEG5 linker. | [15] |

Experimental Protocols

This protocol outlines the general steps for biotinylating a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.2-7.4). Note: Avoid buffers containing sodium azide.[2]

-

This compound stock solution (e.g., 10 mM in DMSO or DMF).[16]

-

Purification resin (e.g., Zeba™ Spin Desalting Columns) for removing excess reagent.[18]

Procedure:

-

Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.[16] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[16][19] Reaction times can be optimized depending on the specific reactants and their concentrations.[2]

-

Purification: Remove the excess, unreacted this compound using a desalting column or dialysis according to the manufacturer's instructions.[16][18]

-

Validation: The success of the biotinylation can be confirmed by a variety of methods, including a Western blot using streptavidin-HRP or a pull-down assay with streptavidin-coated beads.

This protocol describes the capture of a protein biotinylated with this compound from a complex mixture, such as a cell lysate, to identify interacting partners.

Materials:

-

Biotinylated protein sample (from protocol 3.1) or cell lysate containing the biotinylated protein of interest.

-

Streptavidin-coated beads (e.g., agarose (B213101) or magnetic).

-

Wash buffers (e.g., PBS with a mild detergent like Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin).[20]

Procedure:

-

Bead Preparation: Wash the required amount of streptavidin beads with wash buffer to remove any storage solution.[21]

-

Binding: Incubate the biotinylated protein sample with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.[21]

-

Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.[21]

-

Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating at 95°C for 5-10 minutes (for SDS-PAGE analysis).[21]

-

Analysis: Collect the supernatant containing the eluted proteins and analyze by SDS-PAGE, Western blotting, or mass spectrometry to identify the biotinylated protein and any co-precipitated interaction partners.[21]

Visualizations

Caption: SPAAC Reaction Mechanism.

Caption: Workflow for Biotin Pull-Down Assay.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]

- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. abpbio.com [abpbio.com]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 9. chempep.com [chempep.com]

- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 12. rndsystems.com [rndsystems.com]

- 13. interchim.fr [interchim.fr]

- 14. Copper-free click chemistry for attachment of biomolecules in magnetic tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 17. glenresearch.com [glenresearch.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. lifetein.com [lifetein.com]

- 20. usherbrooke.ca [usherbrooke.ca]

- 21. benchchem.com [benchchem.com]

The Strategic Advantages of Dibenzocyclooctyne (DBCO) in Azide-Based Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the pursuit of highly efficient, specific, and biocompatible reactions is paramount. Among the leading methodologies, the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool. Central to this is the use of dibenzocyclooctyne (DBCO), a cyclooctyne (B158145) that has revolutionized the field by enabling rapid and robust conjugation to azide-modified molecules without the need for cytotoxic copper catalysts. This technical guide provides an in-depth exploration of the advantages of utilizing DBCO for azide (B81097) reactions, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Advantages of DBCO-Mediated Bioconjugation

The utility of DBCO in bioconjugation stems from a unique combination of reactivity, specificity, and stability, making it an ideal reagent for a wide array of applications, from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1]

1. Biocompatibility and Bioorthogonality: The Copper-Free Advantage

The most significant advantage of the DBCO-azide reaction is its bioorthogonality; it proceeds with high specificity without interfering with native biochemical processes within living systems.[1][] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms.[1][3] This makes DBCO linkers exceptionally well-suited for in vivo applications and the labeling of live cells.[1][4] The DBCO group and the azide group are highly selective for each other, even in the presence of other reactive functional groups such as amines, thiols, and carboxyls, ensuring precise and targeted conjugation.[1][5] While a reaction between DBCO and thiol groups has been documented, its rate is two orders of magnitude lower than the SPAAC reaction with azides, minimizing off-target reactions.[6]

2. Rapid Reaction Kinetics under Mild Conditions

The inherent ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition reaction with azides, leading to fast reaction kinetics.[1][7] This strain-promoted nature allows for efficient conjugation at low concentrations and under mild, physiological conditions, such as neutral pH and ambient or body temperature, in aqueous environments.[1][5] Reactions can often proceed to completion in a short time, with some reporting significant product formation in under 5 minutes, resulting in high yields of the stable triazole product.[1][8]

3. High Efficiency and Yield

The SPAAC reaction between DBCO and an azide is highly efficient, often proceeding to a quantitative yield.[5][9] This high efficiency is crucial in applications such as the development of ADCs, where the drug-to-antibody ratio (DAR) is a key determinant of efficacy and needs to be precisely controlled.[1][10]

4. Stability of Reactants and Products

Both the DBCO and azide functional groups exhibit long-term stability on biomolecules prior to conjugation, allowing for storage of the activated components.[5][7] For instance, a DBCO-modified goat IgG loses only about 3-5% of its reactivity toward azides over four weeks when stored at 4°C or -20°C.[7] The resulting triazole linkage formed upon reaction is highly stable, ensuring the integrity of the final conjugate.[4][11]

5. Enhanced Hydrophilicity with PEG Linkers

Many DBCO reagents are available with polyethylene (B3416737) glycol (PEG) linkers.[7][12][13] These hydrophilic spacers enhance the water solubility of the often hydrophobic DBCO moiety and its conjugates, which is particularly beneficial when working with peptides and proteins that may have solubility issues.[3][14] PEG linkers also reduce aggregation and minimize steric hindrance between the conjugated molecules.[7][12]

Quantitative Data for DBCO-Azide Reactions

The efficiency and kinetics of DBCO-azide reactions are influenced by the specific reactants, solvent conditions, and temperature. The following tables summarize key quantitative data to guide experimental design and optimization.

Table 1: Reaction Kinetics of Cyclooctynes with Azides

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | [15] |

| DBCO | Benzyl Azide | 0.24 | [16] |

| DBCO | Phenyl Azide | 0.033 | [16] |

| DBCO | Azide-containing Peptide | 0.34 | [8] |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | [15] |

| BCN | Benzyl Azide | ~0.06 - 0.1 | [15] |

| BCN | Benzyl Azide | 0.07 | [16] |

| BCN | Phenyl Azide | 0.2 | [16] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[15]

Table 2: Recommended Reaction Parameters for Bioconjugation

| Parameter | Recommended Value | Conditions | Reference(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5-30 fold | Room Temperature, 30-60 min | [1] |

| Molar Excess (Azide-modified molecule to DBCO-Antibody) | 1.5-4 fold | 4°C to 37°C, 2-24 hours | [1][11] |

| Optimal pH | 7.0 - 9.0 | Aqueous buffer (e.g., PBS) | [1] |

| DBCO Stability (on IgG) | ~3-5% loss of reactivity | 4 weeks at 4°C or -20°C | [7] |

| Reaction Time (SPAAC) | < 5 min to overnight | Dependent on concentration and reactants | [1] |

Experimental Protocols

This section provides a detailed, step-by-step guide for a typical DBCO-azide conjugation, focusing on the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.

Part 1: Activation of Antibody with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4][5]

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester).

-

Anhydrous DMSO or DMF.[11]

-

Quenching buffer (e.g., 100 mM Tris or glycine (B1666218) in water).[9][11]

-

Spin desalting columns or dialysis equipment for purification.[9][11]

Procedure:

-

Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[4] If additives like BSA or gelatin are present, they should be removed.[11]

-

Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[9][11]

-

Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[5][11] The final DMSO content in the reaction mixture should be kept below 20%.[5]

-

Incubation: Incubate the reaction at room temperature for 60 minutes.[5][11]

-

Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of around 10 mM to quench any unreacted DBCO-NHS ester.[9][11] Incubate for 15 minutes at room temperature.[9][11]

-

Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column or by dialysis.[9][11]

-

Characterization and Storage: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for protein concentration) and ~310 nm (for DBCO).[4][5] The DBCO-functionalized antibody can be stored at -20°C for up to a month, though its reactivity may decrease over time.[9][11]

Part 2: Copper-Free Click Reaction with Azide-Modified Molecule

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

-

Purified DBCO-activated antibody.

-

Azide-functionalized molecule (e.g., peptide, oligonucleotide, or small molecule drug).

-

Reaction buffer (e.g., PBS).

Procedure:

-

Reaction Setup: Mix the DBCO-functionalized antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[11]

-

Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.[5][11] The incubation time may vary depending on the concentration and reactivity of the components.[17]

-

Purification: Remove any unconjugated azide-modified molecule by an appropriate method such as size-exclusion chromatography, ion-exchange HPLC, or ultrafiltration.[11][17]

-

Validation and Storage: Validate the final conjugate using SDS-PAGE, which should show a higher molecular weight band for the conjugate compared to the unmodified antibody.[5][11] Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer.[4]

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) to illustrate key processes and relationships.

Caption: Key advantages of DBCO and their implications in research.

Caption: General experimental workflow for DBCO-azide bioconjugation.

References

- 1. benchchem.com [benchchem.com]

- 3. lifetein.com [lifetein.com]

- 4. benchchem.com [benchchem.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. benchchem.com [benchchem.com]

- 13. DBCO PEG | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

An In-depth Technical Guide to DBCO-NHCO-PEG12-biotin: Chemical Properties and Solubility for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and solubility of DBCO-NHCO-PEG12-biotin, a key reagent in bioconjugation and drug development. Designed for researchers, scientists, and professionals in the field, this document summarizes essential data, outlines a typical experimental workflow, and offers insights into its application.

Core Chemical Properties

This compound is a heterobifunctional linker containing a dibenzocyclooctyne (DBCO) group, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety.[1] The DBCO group facilitates covalent labeling of azide-containing molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a highly efficient and bioorthogonal click chemistry reaction.[1][2][3][4] The PEG12 spacer enhances hydrophilicity and provides a flexible linker arm, while the biotin component allows for strong and specific binding to avidin (B1170675) and streptavidin proteins.[1][3][4]

The key chemical and physical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C55H83N5O16S[1][5][6][][8] |

| Molecular Weight | 1102.34 g/mol [1][3][4][5][6][][8][9] |

| Purity | Typically >95%[1][5][][10][11] |

| CAS Number | 2621391-31-7[1][8][9] |

| Physical State | Solid or viscous liquid[12] |

| Storage Conditions | -18°C to -20°C for long-term storage[2][4][5][][10][11] |

Solubility Profile

The polyethylene glycol (PEG) spacer significantly contributes to the solubility of this compound in aqueous and organic solvents.[13] While precise quantitative solubility values for this specific molecule are not extensively published, the general consensus from supplier information and related compounds provides a strong indication of its solubility characteristics.

| Solvent | Solubility | Notes |

| Water / Aqueous Buffers | Soluble | The PEG12 chain enhances aqueous solubility.[3][4] A related compound, DBCO-PEG4-biotin, is soluble in aqueous buffers up to 0.35 mM. For practical use, it is often recommended to first dissolve the compound in a water-miscible organic solvent before dilution in an aqueous reaction buffer. |

| DMSO (Dimethyl Sulfoxide) | Soluble[3][4][10][12] | A common solvent for preparing stock solutions. A related compound, DBCO-PEG4-biotin, is soluble up to 100 mg/mL (133.35 mM) in DMSO.[14] |

| DMF (Dimethylformamide) | Soluble[3][4][10] | Another suitable organic solvent for stock solution preparation. |

| Methylene Chloride (DCM) | Soluble[3][4][10] | |

| Methanol | Soluble[3][4] | |

| Ethanol | Soluble | A related compound, DBCO-PEG4-biotin, is soluble up to 100 mM in ethanol.[2] |

Experimental Workflow: Bioconjugation via Copper-Free Click Chemistry

The primary application of this compound is the biotinylation of azide-modified biomolecules. The following diagram illustrates a typical experimental workflow for this process.

Detailed Experimental Protocol Considerations

While the specific conditions will vary depending on the biomolecule of interest, the following provides a general framework for a typical labeling reaction.

1. Preparation of Reagents:

-

Azide-Modified Biomolecule: Ensure the biomolecule is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0.

-

This compound Stock Solution: Equilibrate the reagent to room temperature before opening. Prepare a stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.

2. Biotinylation Reaction:

-

Molar Ratio: The optimal molar ratio of DBCO-reagent to the azide-biomolecule should be determined empirically. A starting point is often a 10- to 20-fold molar excess of the DBCO-reagent.

-

Reaction Conditions: Add the calculated volume of the DBCO-reagent stock solution to the biomolecule solution. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Higher temperatures and a greater excess of the biotin reagent can lead to more efficient labeling.

3. Purification:

-

Removal of Excess Reagent: It is crucial to remove unreacted this compound to prevent interference in downstream applications. This can be achieved through methods such as dialysis, size-exclusion chromatography (e.g., spin columns), or tangential flow filtration.

4. Characterization:

-

Confirmation of Labeling: The extent of biotinylation can be determined using various methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method for quantifying biotin incorporation.[15] Mass spectrometry can also be used to confirm the covalent modification and determine the number of biotin molecules per biomolecule.

Applications in Research and Drug Development

The ability to specifically and efficiently label biomolecules with biotin opens up a wide range of applications, including:

-

Immunoassays: Development of sensitive ELISA, Western blot, and flow cytometry assays.

-

Affinity Purification: Immobilization of biotinylated proteins onto streptavidin-coated surfaces for the isolation of binding partners.

-

Drug Delivery: Targeting of drug-loaded nanoparticles or carriers to specific cells or tissues.

-

Bioorthogonal Labeling: In vivo and in vitro tracking of biomolecules.

The use of a PEGylated linker, such as in this compound, is particularly advantageous in these applications as it can reduce non-specific binding and aggregation of the labeled biomolecule.[15]

References

- 1. DBCO-NH-PEG12-Biotin | CAS: 2621391-31-7 | AxisPharm [axispharm.com]

- 2. rndsystems.com [rndsystems.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. calpaclab.com [calpaclab.com]

- 6. purepeg.com [purepeg.com]

- 8. precisepeg.com [precisepeg.com]

- 9. 2621391-31-7|this compound|BLD Pharm [bldpharm.com]

- 10. DBCO-PEG4-biotin, 1255942-07-4 | BroadPharm [broadpharm.com]

- 11. BIOMATRIK. DBCO-NH-PEG<sub>12</sub>-Biotin [biomatrik.com]

- 12. interchim.fr [interchim.fr]

- 13. msesupplies.com [msesupplies.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide to Understanding the Biotin-Streptavidin Interaction with PEGylated Linkers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exceptionally high affinity and specificity of the biotin-streptavidin interaction have established it as a cornerstone in a vast array of biotechnological applications, from immunoassays and affinity chromatography to targeted drug delivery and single-molecule studies. The introduction of Polyethylene Glycol (PEG) linkers to biotinylated molecules has further refined this system, addressing challenges of steric hindrance and enhancing the accessibility of the biotin (B1667282) moiety. This technical guide provides a comprehensive overview of the biotin-streptavidin interaction in the context of PEGylated linkers. It offers a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams to elucidate the underlying principles and workflows. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of the biotin-PEG-streptavidin system in their work.

The Core Interaction: Biotin and Streptavidin

The interaction between biotin (Vitamin H) and the tetrameric protein streptavidin, isolated from Streptomyces avidinii, is one of the strongest known non-covalent biological interactions.[1] The dissociation constant (Kd) is in the femtomolar range (approximately 10⁻¹⁴ to 10⁻¹⁵ M), signifying a bond that is, for many practical purposes, irreversible.[1][2] This remarkable affinity is the result of a combination of extensive hydrogen bonding and van der Waals interactions within a deep binding pocket on each of the four identical subunits of the streptavidin tetramer.[3]

The near-irreversible nature of this bond is highly advantageous for applications requiring stable and robust molecular tethering. However, when biotin is conjugated directly to large biomolecules, the biotin binding site can be sterically shielded, impeding its interaction with the bulky streptavidin tetramer.[4][5]

The Role of PEGylated Linkers

To overcome the issue of steric hindrance, flexible spacer arms are often incorporated between the biotin molecule and its conjugation target.[5] Polyethylene Glycol (PEG) is an ideal material for these linkers due to its hydrophilicity, biocompatibility, and non-immunogenic nature.[1]

The primary functions of a PEG linker in this context are:

-

Increased Accessibility: The PEG chain extends the biotin moiety away from the surface of the conjugated molecule, making it more accessible to the binding pockets of streptavidin.[4][5]

-

Reduced Steric Hindrance: The flexibility of the PEG linker allows the biotin to orient itself optimally for binding, overcoming potential steric clashes.[5][6]

-

Enhanced Solubility: PEGylation can increase the hydrophilicity and solubility of the biotinylated molecule, which is particularly beneficial for hydrophobic drugs or proteins.[1]

The length of the PEG linker is a critical parameter that can influence the efficiency of the biotin-streptavidin interaction. While longer linkers can provide greater flexibility and distance, there is a trade-off, as excessively long linkers may not always lead to stronger binding and in some cases, might lead to a decrease in the amount of specifically adsorbed streptavidin on a biotinylated surface.[5][6][7]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the biotin-streptavidin interaction. It is important to note that finding a single study with a direct, systematic comparison of various PEG linker lengths is challenging. Therefore, the data presented for different PEG linkers are illustrative, based on general trends reported in the literature, and are intended to highlight potential differences in performance.

Table 1: Kinetic and Affinity Parameters of Biotin-Streptavidin Interaction with Various PEG Linkers (Illustrative Data)

| Ligand | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_d) (M) | Key Finding |

| Biotin | ~3.0 x 10⁶ - 5.5 x 10⁸[8] | ~2.4 x 10⁻⁶[8] | ~1 x 10⁻¹⁴ - 1 x 10⁻¹⁵[1][2] | Baseline for the unmodified interaction; extremely strong and near-irreversible. |

| Biotin-PEG3 | ~4.0 x 10⁶ | ~2.0 x 10⁻⁶ | ~5 x 10⁻¹³ | A short linker provides some reduction in steric hindrance, leading to a slight improvement in binding kinetics. |

| Biotin-PEG5 | ~5.5 x 10⁶ | ~1.5 x 10⁻⁶ | ~2.7 x 10⁻¹³ | A longer linker further improves accessibility, resulting in faster association and a slightly lower dissociation constant. |

| Biotin-PEG7 | ~6.0 x 10⁶ | ~1.2 x 10⁻⁶ | ~2.0 x 10⁻¹³ | Offers a good balance of flexibility and distance, often leading to optimal binding efficiency in many applications.[4] |

Note: The data for PEGylated linkers is hypothetical and for illustrative purposes to demonstrate the potential impact of linker length.

Table 2: Thermodynamic Parameters of the Biotin-Streptavidin Interaction

| Parameter | Value | Conditions | Reference |

| Enthalpy (ΔH) | -23 kcal/mol | pH 7.0 | [9] |

| Entropy (ΔS) | ~0 cal/mol·K | pH 7.0 | [9] |

| Gibbs Free Energy (ΔG) | -18.3 kcal/mol | [3] | |

| Heat Capacity (ΔCp) | -459.9 cal/mol·K | 2°C to 30°C | [10] |

The binding is primarily enthalpy-driven, indicating the formation of strong, favorable interactions.[9] The near-zero entropy change suggests a balance between the entropy gain from the release of water molecules and the entropy loss from the association of biotin and streptavidin.[9]

Mandatory Visualizations

Molecular Interaction Pathway

Experimental Workflow for SPR Analysis

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To determine the thermodynamic parameters of the biotin-streptavidin interaction.

Materials:

-

Isothermal Titration Calorimeter

-

Streptavidin

-

Biotin or Biotin-PEG conjugate

-

ITC Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.[8]

Procedure:

-

Sample Preparation:

-

Prepare a solution of streptavidin at a concentration of approximately 40 µM in ITC buffer.[10]

-

Prepare a solution of biotin or biotin-PEG conjugate at a concentration of approximately 750 µM in the same ITC buffer.[10]

-

Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Titration:

-

Load the streptavidin solution into the sample cell (typically 350 µL).[10]

-

Load the biotin solution into the injection syringe (typically 250 µL).[10]

-

Perform a series of injections (e.g., 30 injections of 5 µL each) of the biotin solution into the streptavidin solution at regular intervals (e.g., 200 seconds).[10]

-

-

Data Analysis:

-

Integrate the raw data to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of biotin to streptavidin.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[10] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) of the interaction between a biotinylated molecule and an analyte.

Materials:

-

SPR instrument

-

Streptavidin-coated sensor chip

-

Biotinylated ligand (with PEG linker)

-

Analyte of interest

-

Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH for robust interactions).[8]

Procedure:

-

Surface Preparation:

-

Prime the SPR system with running buffer.

-

If not using a pre-coated chip, immobilize streptavidin onto a carboxymethylated dextran (B179266) (CM5) sensor chip using standard amine coupling chemistry.

-

-

Ligand Immobilization:

-

Inject the biotinylated ligand over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min) to allow for efficient capture.

-

The amount of immobilized ligand can be controlled by adjusting the concentration and injection time.

-

-

Kinetic Analysis:

-

Equilibrate the sensor surface with a continuous flow of running buffer to establish a stable baseline.

-

Inject the analyte at various concentrations in ascending order over the sensor surface.

-

Monitor the association phase for a defined period (e.g., 180-300 seconds).

-

Switch back to the running buffer flow to monitor the dissociation phase.

-

After each cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the response from a reference channel to correct for bulk refractive index changes and non-specific binding.

-

Perform a global fit of the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd.

-

Bio-Layer Interferometry (BLI)

BLI is another label-free technique that measures biomolecular interactions in real-time. It monitors the change in the interference pattern of white light reflected from the surface of a biosensor as molecules bind and dissociate.

Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) of the interaction between a biotinylated molecule and an analyte.

Materials:

-

BLI instrument (e.g., Octet system)

-

Streptavidin-coated biosensors

-

Biotinylated ligand (with PEG linker)

-

Analyte of interest

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

-

96-well microplate

Procedure:

-

Assay Setup:

-

Hydrate the streptavidin biosensors in the assay buffer for at least 10 minutes.

-

Prepare a 96-well plate with the necessary solutions: assay buffer for baseline, biotinylated ligand for loading, analyte at various concentrations for association, and assay buffer for dissociation.

-

-

Measurement Steps:

-

Baseline: Equilibrate the biosensors in assay buffer to establish a stable baseline (60-120 seconds).

-

Loading: Immerse the biosensors in the well containing the biotinylated ligand to immobilize it onto the sensor surface (120-300 seconds).

-

Baseline 2: Move the biosensors back to the assay buffer to establish a new baseline after ligand immobilization (60-120 seconds).

-

Association: Move the biosensors to the wells containing the analyte at different concentrations and monitor the binding (180-600 seconds).

-

Dissociation: Transfer the biosensors to wells with only assay buffer to monitor the dissociation of the analyte (300-1200 seconds).

-

-

Data Analysis:

-

Align the data to the baseline and subtract the signal from a reference sensor (without analyte) to correct for drift and non-specific binding.

-

Fit the association and dissociation curves globally using a 1:1 binding model to calculate the kon, koff, and Kd.

-

Conclusion

The biotin-streptavidin interaction, enhanced by the use of PEGylated linkers, remains an indispensable tool in life sciences and drug development. The strategic use of PEG linkers effectively mitigates steric hindrance, thereby improving the efficiency and reliability of assays and applications that depend on this robust interaction. The selection of an optimal PEG linker length is application-dependent and requires careful consideration of the specific molecular context. This guide provides the foundational knowledge, quantitative insights, and detailed experimental protocols necessary for researchers to effectively design and execute experiments utilizing the biotin-PEG-streptavidin system. By understanding the core principles and having access to standardized methodologies, scientists can better harness the power of this versatile molecular interaction to advance their research and development goals.

References

- 1. benchchem.com [benchchem.com]

- 2. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]

- 3. Absolute and relative binding free energy calculations of the interaction of biotin and its analogs with streptavidin using molecular dynamics/free energy perturbation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Thermodynamics of the binding of biotin and some analogues by avidin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

DBCO-NHCO-PEG12-biotin for beginners in bioconjugation

An In-Depth Technical Guide to DBCO-NHCO-PEG12-Biotin for Beginners in Bioconjugation

For researchers, scientists, and drug development professionals venturing into bioconjugation, this compound emerges as a powerful and versatile tool. This heterobifunctional linker enables the straightforward and efficient labeling of biomolecules through a copper-free click chemistry reaction, a process that is highly specific and biocompatible. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols necessary for its successful implementation in your research.

Core Concepts and Molecular Structure

This compound is comprised of three key functional components:

-

Dibenzocyclooctyne (DBCO): This is a strained alkyne that is the reactive handle for copper-free click chemistry. It specifically and rapidly reacts with azide-functionalized molecules in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction is ideal for use in complex biological systems as it does not interfere with native biochemical processes.[4]

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited in a vast array of detection and purification applications.[5][6]

-

PEG12 Spacer: A 12-unit polyethylene (B3416737) glycol (PEG) linker. This hydrophilic spacer enhances the solubility of the molecule and the resulting conjugate in aqueous buffers, reduces steric hindrance, and provides a flexible connection between the DBCO group and the biotin tag.[7] This improved accessibility can lead to more efficient binding of the biotin moiety to streptavidin.[8]

The "NHCO" in the name likely refers to an amide linkage within the molecule's backbone, a common and stable chemical bond. While many suppliers refer to this or similar molecules as "DBCO-NH-PEG12-Biotin" or "DBCO-PEG12-Biotin," the core functionalities remain the same.

Key Properties and Specifications

Below is a summary of the essential physicochemical properties of this compound.

| Property | Value | Reference |

| Full Name | Dibenzocyclooctyne-PEG12-Biotin | [1] |

| Synonyms | DBCO-PEG12-Biotin, Azadibenzocyclooctyne-PEG12-Biotin conjugate | [1][9] |

| Molecular Formula | C55H83N5O16S | [1][9][10] |

| Molecular Weight | 1102.34 g/mol | [1][9][10] |

| Purity | Typically ≥95% | [2][10] |

| Solubility | Soluble in DMSO, DMF, Methylene Chloride, Methanol | [8] |

| Storage Conditions | Store at -20°C, protected from moisture and light. | [8] |

Applications in Bioconjugation

The unique properties of this compound make it suitable for a wide range of applications, including:

-

Protein and Antibody Labeling: For subsequent detection, purification, or immobilization.

-

Drug Delivery and Targeting: As a linker in antibody-drug conjugates (ADCs) or for attaching targeting ligands to drug-loaded nanoparticles.

-

Cell Surface Labeling: For studying receptor dynamics and trafficking.

-

Immunoassays: Such as ELISA, Western blotting, and immunohistochemistry, where the biotin-streptavidin interaction provides signal amplification.

-

PROTACs: Can be used in the synthesis of Proteolysis Targeting Chimeras.[11][12]

Quantitative Data on SPAAC Reactions

The efficiency of the SPAAC reaction is a critical factor in bioconjugation experiments. The following tables summarize key quantitative data for SPAAC reactions involving DBCO linkers.

Table 1: Effect of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) [5]

| Buffer (pH) | Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | Sulfo DBCO-amine + 3-azido-L-alanine |

| PBS (pH 7) | 0.32–0.85 | Data not specified |

| HEPES (pH 7) | 0.55–1.22 | Data not specified |

Data sourced from Pringle and Knight (2025) as cited in a BenchChem technical note.[5]

Table 2: Comparison of SPAAC Rate Constants for Different DBCO Constructs [5]

| DBCO Construct | Reactant Azide (B81097) | Buffer | Rate Constant (M⁻¹s⁻¹) |

| Sulfo DBCO-amine | Model Azides | Various | 0.27 - 1.22 |

| DBCO-Trastuzumab | Model Azides | HEPES & PBS | Slower than Sulfo DBCO-amine |

| DBCO-PEG5-Trastuzumab | Model Azides | HEPES & PBS | 0.18 - 0.37 |

This table illustrates the impact of steric hindrance and the benefit of a PEG linker. The unconjugated Sulfo DBCO-amine shows the highest reactivity. The DBCO-PEG5-Trastuzumab, with its PEG spacer, reacts faster than the DBCO-Trastuzumab without the spacer.[5]

Table 3: General Second-Order Rate Constants for DBCO Derivatives [5]

| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |

| DBCO Derivatives | ~0.1 - 2.0 |

Experimental Protocols

The following are detailed protocols for the use of this compound in bioconjugation. Note that specific applications may require optimization of these general procedures.

Protocol 1: General Procedure for Biotinylation of an Azide-Modified Protein

This protocol describes the reaction of this compound with a protein that has been pre-functionalized with azide groups.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4). Important: Avoid buffers containing sodium azide (NaN₃) as it will react with the DBCO group.[5]

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column for purification

Procedure:

-

Prepare a stock solution of this compound:

-

Reaction Setup:

-

Incubation:

-

Purification:

Protocol 2: Monitoring the SPAAC Reaction via UV-Vis Spectroscopy

The progress of the SPAAC reaction can be monitored by the decrease in absorbance at approximately 310 nm, which is characteristic of the DBCO group.[5]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Reaction mixture from Protocol 1

Procedure:

-

Spectrophotometer Setup:

-

Set up a UV-Vis spectrophotometer to measure absorbance at ~310 nm.[5]

-

-

Sample Preparation:

-

Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at ~310 nm is within the linear range of the spectrophotometer.

-

Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[5]

-

-

Data Acquisition:

-

Initiate the reaction by adding the this compound to the cuvette with the azide-modified molecule.

-

Immediately start monitoring the absorbance at ~310 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[5]

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in using this compound.

Caption: Experimental workflow for biotinylating an azide-modified protein.

Caption: Workflow for monitoring the SPAAC reaction via UV-Vis spectroscopy.

Conclusion

This compound is an invaluable reagent for researchers in bioconjugation. Its ability to facilitate copper-free click chemistry provides a robust and biocompatible method for labeling a wide array of biomolecules. By understanding its core properties and following established protocols, scientists can effectively leverage this tool for advanced applications in drug development, diagnostics, and fundamental biological research.

References

- 1. broadpharm.com [broadpharm.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. interchim.fr [interchim.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. DBCO-PEG-Biotin | Biopharma PEG [biochempeg.com]

- 7. DBCO-NH-PEG12-Biotin | CAS: 2621391-31-7 | AxisPharm [axispharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

fundamental concepts of bioorthogonal chemistry with DBCO reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental concepts of bioorthogonal chemistry, with a specific focus on the application of Dibenzocyclooctyne (DBCO) reagents. It details the underlying principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), presents key quantitative data, and offers detailed experimental protocols for researchers in the fields of chemical biology, drug development, and diagnostics.

Core Concepts of Bioorthogonal Chemistry

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being perturbed by the native biochemical processes.[1] Coined by Carolyn R. Bertozzi in 2003, this powerful concept allows for the precise chemical modification and labeling of biomolecules in their natural environment.[1]

To be considered bioorthogonal, a reaction must satisfy several stringent criteria:

-

High Specificity: The reacting partners must be mutually reactive only with each other, ignoring the vast array of other functional groups present in a biological milieu.[1][2]

-

Biocompatibility: The reagents, catalysts (if any), and the resulting linkage must be non-toxic and not disrupt the biological system under investigation.[1][3]

-

Favorable Kinetics: The reaction must proceed at a reasonable rate under physiological conditions (aqueous environment, neutral pH, and ambient temperature).[1]

-

Stability: Both the reactive handles and the final covalent bond must be stable in a biological context.[2][4]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

One of the most prominent bioorthogonal reactions is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It is a cornerstone of "click chemistry," a set of reactions known for their reliability, high yield, and minimal byproducts.[5] SPAAC is a type of 1,3-dipolar cycloaddition between a cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[4][6]

The Role of DBCO Reagents

Dibenzocyclooctyne (DBCO, also known as ADIBO) is a highly reactive cyclooctyne derivative widely used in SPAAC.[] Its reactivity stems from the significant ring strain within its molecular structure.[5][] This intrinsic strain lowers the activation energy of the cycloaddition with azides, allowing the reaction to proceed rapidly and efficiently without the need for the cytotoxic copper(I) catalyst required in the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][8] This copper-free nature is the most significant advantage of DBCO-mediated SPAAC, making it exceptionally well-suited for applications in living cells and whole organisms.[][8]

The reaction between DBCO and an azide is highly specific and bioorthogonal, as neither functional group is naturally present in biological systems, thus preventing interference with native cellular processes.[4][]

Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction mechanism.

Quantitative Data for DBCO Reagents

The efficiency and outcome of bioconjugation experiments depend on several quantitative parameters. The following tables summarize key data for DBCO-mediated reactions.

Table 1: Comparison of Bioorthogonal Reaction Kinetics

| Reaction | Typical Reagents | Second-Order Rate Constant (k₂) | Advantages | Disadvantages |

| SPAAC | DBCO + Azide | ~0.1 - 1.0 M⁻¹s⁻¹ [9][10] | Copper-free, highly biocompatible [8] | Slower than CuAAC and IEDDA, DBCO can react with thiols[10][11] |

| Staudinger Ligation | Azide + Phosphine | ~0.0077 M⁻¹s⁻¹[9] | Biocompatible, stable linkage[12] | Slow reaction, phosphines prone to oxidation[10][12] |

| CuAAC | Terminal Alkyne + Azide | ~10 M⁻¹s⁻¹ (with 20 µM Cu(I))[9] | Fast, small reactive groups[9] | Requires cytotoxic copper catalyst[8][13] |

| IEDDA | Tetrazine + TCO | >10³ M⁻¹s⁻¹[9] | Extremely fast kinetics[9] | Reagents are bulkier than azides/alkynes[9] |

Table 2: Typical Experimental Parameters for DBCO Conjugations

| Parameter | Value | Notes | Citation(s) |

| Molar Excess (DBCO-NHS ester to Antibody) | 5 to 30-fold | To achieve desired degree of labeling. A 6-fold excess can yield a DOL of ~1.5. | [8][14] |

| Molar Excess (Azide-Molecule to DBCO-Protein) | 1.5 to 4-fold | To drive the SPAAC reaction to completion. | [8][15] |

| Reaction Time (NHS Ester Activation) | 30 to 60 minutes | At room temperature. | [4] |

| Reaction Time (SPAAC) | < 5 minutes to 24 hours | Highly dependent on reactant concentrations. Reactions can often reach completion in 2-4 hours at RT. | [8][16][17] |

| Temperature | 4°C to 37°C | Typically performed at room temperature or 4°C overnight. | [8][17] |

| Optimal pH | 7.0 - 9.0 | For reactions in aqueous buffers like PBS. | [8] |

Table 3: Stability and Reactivity of DBCO

| Condition | Observation | Notes | Citation(s) |

| Long-term Storage (on IgG) | ~3-5% loss of reactivity after 4 weeks at 4°C or -20°C. | DBCO-functionalized antibodies can be stored, but reactivity may decrease over time. | [4][8] |

| Presence of Thiols (e.g., GSH) | DBCO reacts with thiols. | DBCO is less stable in the presence of glutathione (B108866) (GSH) compared to BCN. | [11] |

| Presence of Reducing Agents (e.g., DTT) | Azide groups can be reduced by DTT or TCEP. | Care must be taken during protein purification to avoid reducing the azide handle. | [18] |

| Phagosomal Environment | DBCO shows moderate stability, with ~36% degradation after 24 hours. | Strained alkynes can be degraded in the harsh chemical environment of phagosomes. | [19] |

Detailed Experimental Protocols

The following section provides standardized protocols for the most common applications of DBCO reagents in bioconjugation.

Caption: General experimental workflow for DBCO-mediated bioconjugation.

Protocol 1: Labeling an Antibody with DBCO-NHS Ester

This protocol details the covalent attachment of a DBCO moiety to primary amines (e.g., lysine (B10760008) residues) on an antibody using an N-hydroxysuccinimide (NHS) ester-functionalized DBCO reagent.[20]

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., spin column) for purification

Procedure:

-

Prepare Reagents:

-

Allow the DBCO-NHS ester to warm to room temperature.

-

Prepare a stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO immediately before use.[4]

-

-

Antibody Preparation:

-

Ensure the antibody is in a buffer free of primary amines (e.g., Tris) or azide.

-

Adjust the antibody concentration to approximately 1 mg/mL.[4]

-

-

Conjugation Reaction:

-

Quenching:

-

Purification:

-

Characterization and Storage:

-

(Optional) Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).[21]

-

Store the purified DBCO-labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[4][20] Note that DBCO reactivity can decrease over time.[4]

-

Protocol 2: SPAAC Conjugation of a DBCO-Antibody to an Azide-Molecule

This protocol describes the click reaction between the DBCO-activated antibody (from Protocol 1) and a molecule functionalized with an azide group.[17][20]

Materials:

-

Purified DBCO-labeled antibody (from Protocol 1)

-

Azide-functionalized molecule (e.g., azide-modified oligonucleotide, peptide, or small molecule drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Purify the final antibody conjugate to remove excess azide-molecule. The choice of method depends on the properties of the conjugate and reactants. Common methods include:

-

Size-Exclusion Chromatography (SEC)

-

Ion-Exchange Chromatography (IEX)

-

Affinity Chromatography[20]

-

-

-

Validation:

Applications in Research and Drug Development

The biocompatibility and efficiency of DBCO-mediated SPAAC have made it an invaluable tool across various scientific disciplines.

-

Antibody-Drug Conjugates (ADCs): DBCO linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that deliver a payload specifically to cancer cells.[8][22] The high efficiency of the reaction allows for precise control over the drug-to-antibody ratio (DAR), a critical factor for ADC efficacy.[8]

-

PROTACs: DBCO chemistry can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase for degradation.[22]

-

Live Cell Imaging: By metabolically incorporating azide-functionalized sugars into cellular glycans, researchers can label cell surfaces with DBCO-linked fluorophores for real-time fluorescence imaging without perturbing the cells.[21]

-

Biomolecule Labeling and Tracking: DBCO reagents are widely used to label and track proteins, nucleic acids, and lipids within living cells to study complex biological pathways and interactions.[5][]

-

Surface Modification: The immobilization of biomolecules onto surfaces of biosensors, microarrays, or hydrogels is facilitated by DBCO chemistry, with applications in diagnostics and tissue engineering.[22]

Caption: Decision tree for selecting a suitable bioorthogonal reaction.

References

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. benchchem.com [benchchem.com]

- 4. broadpharm.com [broadpharm.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 10. broadpharm.com [broadpharm.com]

- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 13. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 14. help.lumiprobe.com [help.lumiprobe.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 19. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

DBCO-NHCO-PEG12-biotin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and experimental protocols for DBCO-NHCO-PEG12-biotin, a key reagent in modern bioconjugation.